molecular formula C14H18F3N3O B2999856 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one CAS No. 1223003-51-7

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one

Cat. No.: B2999856
CAS No.: 1223003-51-7
M. Wt: 301.313
InChI Key: PUJMAWRAZNQJRQ-UHFFFAOYSA-N
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Description

The compound 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (hereafter referred to as the target compound) features a piperazine core substituted with a 4-amino-2-(trifluoromethyl)phenyl group at the 1-position and a propan-1-one moiety at the 4-position. Its molecular formula is C₁₉H₂₀F₃N₃O, with a molecular weight of 363.38 g/mol. This compound has been investigated for its antiseizure and antinociceptive properties .

Properties

IUPAC Name

1-[4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-2-13(21)20-7-5-19(6-8-20)12-4-3-10(18)9-11(12)14(15,16)17/h3-4,9H,2,5-8,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJMAWRAZNQJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one, also known by its CAS number 1223003-51-7, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C₁₄H₁₈F₃N₃O, with a molecular weight of approximately 301.31 g/mol. The structure features a piperazine ring substituted with a trifluoromethyl group and an amino group, which are critical for its biological interactions.

Research indicates that compounds containing piperazine moieties can interact with various biological targets, including neurotransmitter receptors and enzymes involved in cancer pathways. The specific activity of this compound is primarily attributed to its ability to inhibit certain enzymes or receptors that are overactive in cancer cells.

Key Findings:

  • Inhibition of RAS Pathway : Similar compounds have shown effectiveness in inhibiting the RAS signaling pathway, which is crucial in many cancers. For instance, related studies demonstrated that certain piperazine derivatives could induce apoptosis in RAS-dependent cancer cell lines by targeting RAS proteins directly or through downstream effectors like PI3K and BRAF .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces apoptosis in RAS-dependent cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor ModulationPossible interaction with neurotransmitter receptors

Case Studies

Several studies have explored the biological effects of similar compounds. For instance:

  • Xenograft Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition. These studies often assess the compound's pharmacokinetics and toxicity profiles .
  • Cell Line Studies : In vitro assays on various cancer cell lines indicated that treatment with analogs resulted in reduced cell viability, particularly in those expressing mutant forms of the RAS gene. The mechanism was linked to caspase activation and subsequent apoptosis .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, although specific data for this compound remains limited. Studies on structurally similar compounds indicate a moderate half-life and potential for metabolic stability in liver microsomes .

Safety and Toxicity

Preliminary safety assessments classify this compound as an irritant (GHS classification). Proper handling precautions are recommended due to its potential cytotoxic effects at higher concentrations .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl Substitution

Key Analogs :

  • Compound 16: 2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
  • Compound 17: 2-Amino-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
Property Target Compound Compound 16 (3-CF₃) Compound 17 (4-CF₃)
Substituent Position 4-Amino-2-CF₃-phenyl 3-CF₃-phenyl 4-CF₃-phenyl
Physical State Not reported (likely solid) Yellow oil Yellow oil
Yield ~96–98% (similar synthesis) 98% 96%
ESI-MS [M+H]⁺ Not explicitly reported 302.0 (calc. 302.14) 302.0 (calc. 302.14)

Analysis: Positional isomerism of the -CF₃ group (2- vs. 3- vs. 4-) impacts electronic distribution and steric effects. Both Compounds 16 and 17 exhibit high yields and purity (>99%), suggesting robust synthetic routes for piperazine-based derivatives .

Functional Group Modifications

Key Analog : BIA (1-(3,4-dihydroxy-5-nitro-phenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one)

Property Target Compound BIA
Substituents 4-Amino-2-CF₃-phenyl 3,4-Dihydroxy-5-nitro-phenyl
Molecular Formula C₁₉H₂₀F₃N₃O C₂₀H₂₀F₃N₃O₅
Biological Target Antiseizure/antinociceptive COMT/MAO-B enzyme inhibition

Analysis: BIA’s additional nitro (-NO₂) and hydroxyl (-OH) groups increase polarity, reducing blood-brain barrier penetration compared to the target compound. This structural difference shifts its therapeutic focus toward peripheral enzyme inhibition (e.g., catechol-O-methyltransferase) rather than central nervous system targets .

Heterocyclic Modifications

Key Analog : 1-(4-(2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one (3e)

Property Target Compound Compound 3e
Core Structure Piperazine + phenylpropanone Piperazine + imidazopyridazine
Elemental Analysis Not reported C-59.55%, H-5.00%, N-17.36%
Bioactivity Antiseizure Not reported (likely kinase inhibition)

In contrast, the target compound’s simpler phenylpropanone structure prioritizes metabolic stability and solubility .

Sulfonyl and Thioether Derivatives

Key Analog : MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one)

Property Target Compound MK22
Functional Groups Amino, CF₃ Thiophene, thioether
Synthetic Route Amine coupling HOBt/TBTU-mediated coupling
HR-MS [M+Na]⁺ Not reported 423.0797 (calc. 423.0783)

The target compound’s amino group offers hydrogen-bonding sites for selective receptor engagement .

Tables of Comparative Data

Table 1. Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight ESI-MS [M+H]⁺ Yield
Target Compound C₁₉H₂₀F₃N₃O 363.38 Not reported 96–98%
Compound 16 C₁₄H₁₈F₃N₃O 302.14 302.0 98%
BIA C₂₀H₂₀F₃N₃O₅ 463.39 Not reported Not reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between piperazine derivatives and substituted phenyl groups. For example, HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) are widely used as coupling reagents in DMF or MeOH under nitrogen atmosphere, with reaction times ranging from 19–24 hours. Stoichiometric ratios of reactants (e.g., 1:1 molar equivalents of piperazine and acylating agents) and purification via column chromatography (normal or reverse-phase) are critical for achieving high yields (34–98%) .

Q. How is structural characterization performed for this compound and its analogs?

  • Methodological Answer : Nuclear magnetic resonance (NMR, 500 MHz) and mass spectrometry (MS) are primary tools. Key NMR signals include aromatic protons (δ 7.19–9.01 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and trifluoromethyl peaks (δ ~120–125 ppm in 19F^{19}\text{F} NMR). High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]+^+ with deviations <2 ppm), while HPLC (>97% purity) validates compound integrity .

Q. What techniques ensure purity assessment during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) and HRMS are standard. Purity thresholds >95% are required for biological testing. For example, ESI-MS (electrospray ionization) and exact mass analysis (monoisotopic) resolve isotopic patterns and confirm molecular ion peaks .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

  • Methodological Answer : Substituent steric and electronic effects significantly impact yields. For instance, bulky groups (e.g., 2,5-dimethylphenyl) reduce yields (53%) compared to smaller substituents (e.g., 3-methoxyphenyl, 97.5%). Optimizing solvent polarity (DMF for polar intermediates), catalyst load (e.g., PtO2_2 for hydrogenation), and temperature (room temp. vs. 100°C) enhances efficiency .

Q. How should researchers address conflicting spectroscopic data, such as overlapping NMR signals?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, in analogs with multiple aromatic protons (δ 7.19–8.24 ppm), HSQC correlates 1H^{1}\text{H}-13C^{13}\text{C} couplings, while NOESY identifies spatial proximity of substituents. HRMS cross-validation further resolves ambiguities .

Q. What substituent modifications enhance biological activity in antichlamydial or neuroactive applications?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring improve antichlamydial activity by increasing membrane permeability. In neuroactive derivatives (e.g., dopamine D3 ligands), substituting the phenyl group with pyridinyl or thiophene enhances receptor binding affinity. SAR studies should systematically vary substituents at positions 2, 3, and 4 of the phenyl ring and evaluate in vitro activity .

Q. How can solubility challenges in bioassays be mitigated for hydrophobic derivatives?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% in aqueous buffers) or prodrug strategies (e.g., hydrochloride salts). For example, converting tertiary amines to water-soluble salts (e.g., dihydrochloride) improves bioavailability without altering pharmacophore activity .

Q. What strategies validate target engagement in functional assays?

  • Methodological Answer : Combine competitive binding assays (e.g., radioligand displacement for dopamine receptors) with functional readouts (e.g., cAMP modulation for GPCRs). For antiseizure compounds, in vivo electrophysiology (e.g., hippocampal slice models) and behavioral assays (e.g., pentylenetetrazole-induced seizures) confirm target specificity .

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